CID 20835958
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Overview
Description
CID 20835958 is a compound with the molecular formula C20H31CaN7O12 . It has a molecular weight of 601.6 g/mol . The IUPAC name for this compound is calcium; (2 S )-2- [ [4- [ (2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate .
Molecular Structure Analysis
The InChI representation of CID 20835958 is InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15 (18 (32)26-20)27 (9-28)12 (8-23-16)7-22-11-3-1-10 (2-4-11)17 (31)24-13 (19 (33)34)5-6-14 (29)30;;;;;;/h1-4,9,12-13,22H,5-8H2, (H,24,31) (H,29,30) (H,33,34) (H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12?,13-;;;;;;/m0....../s1
. The Canonical SMILES representation is C1C (N (C2=C (N1)NC (=NC2=O)N)C=O)CNC3=CC=C (C=C3)C (=O)NC (CCC (=O) [O-])C (=O) [O-].O.O.O.O.O. [Ca+2]
.
Physical And Chemical Properties Analysis
CID 20835958 has several computed properties. It has a hydrogen bond donor count of 10 and a hydrogen bond acceptor count of 14. It has a rotatable bond count of 7. The exact mass is 601.1656603 g/mol and the monoisotopic mass is also 601.1656603 g/mol. The topological polar surface area is 226 A^2. It has a heavy atom count of 40 and a formal charge of 0. The complexity is 900 .
properties
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12?,13-;;;;;;/m0....../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBLUASYYNAIG-ZIGBGYJWSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)NC(=NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31CaN7O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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